molecular formula C20H20N2O4S2 B2880645 N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116082-66-6

N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2880645
CAS No.: 1116082-66-6
M. Wt: 416.51
InChI Key: AVOJUMDMAMTEAT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core. Key structural elements include:

  • 4-Ethoxyphenyl group: Attached to the carboxamide nitrogen, providing electron-donating effects due to the ethoxy substituent.
  • N-Methylbenzenesulfonamido group: Positioned at the 3rd carbon of the thiophene ring, introducing sulfonamide functionality with a methyl group on the sulfonamide nitrogen.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-ethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16-11-9-15(10-12-16)21-20(23)19-18(13-14-27-19)22(2)28(24,25)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOJUMDMAMTEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound with potential therapeutic applications due to its unique structural features, which include a thiophene ring and sulfonamide functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

This compound features a thiophene ring that is known for its electronic properties, enhancing the potential for various biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Interactions : The compound has been shown to interfere with protein-protein interactions, particularly those involving β-catenin, which is crucial in cell signaling pathways related to cancer progression and metastasis.
  • Modulation of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses and therapeutic effects .
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by triggering intrinsic apoptotic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
  • Mechanistic Insights : The compound's ability to downregulate β-catenin levels was correlated with reduced expression of oncogenes and increased expression of pro-apoptotic factors .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Fungal Activity : Preliminary tests indicated antifungal properties against certain strains of Candida, suggesting a broader spectrum of antimicrobial action .

Data Summary

Biological ActivityObserved EffectReference
AnticancerInhibition of proliferation
Apoptosis InductionTriggering intrinsic pathways
AntibacterialSignificant activity against Gram+
AntifungalActivity against Candida strains

Case Studies

A notable case study involved the application of this compound in a murine model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls, alongside enhanced survival rates. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the in vitro findings regarding its mechanism of action .

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives ()

describes N-substituted thiophene-2-carboxamide derivatives synthesized via Claisen-Schmidt condensation. Key analogs and their properties are summarized below:

Compound Name (ID from ) Substituents on Thiophene Core Yield Melting Point (°C) IR Key Peaks (cm⁻¹)
T-IV-B 4-(3-p-Tolylacryloyl)phenyl 74% 132 N-H (3280), C=O (1680), C=C (1600), C-S-C (690)
T-IV-C 4-(3-(4-Hydroxyphenyl)acryloyl)phenyl 67% O-H (3400), N-H (3250), C=O (1675), C-S-C (680)
T-IV-H 4-(3-(2-Nitrophenyl)acryloyl)phenyl 63% NO₂ (1520, 1350), C=O (1690), C-S-C (685)
T-IV-I 4-(3-(3-Nitrophenyl)acryloyl)phenyl 69% NO₂ (1530, 1345), C=O (1685), C-S-C (690)

Key Comparisons :

  • Substituent Effects : The target compound’s 4-ethoxyphenyl group contrasts with electron-withdrawing nitro (T-IV-H, T-IV-I) or hydrophilic hydroxy (T-IV-C) groups in analogs. Ethoxy’s electron-donating nature may enhance solubility in polar solvents compared to nitro derivatives .
  • Synthetic Yields: Yields for T-IV analogs range from 63–74%, suggesting moderate efficiency in Claisen-Schmidt condensations.

Sulfonamide-Containing Thiophene Derivatives ()

highlights N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6):

  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
  • Molar Mass : 426.34 g/mol
  • Substituents : Dual 4-chlorophenyl groups (on sulfonyl and carboxamide).

Comparison with Target Compound :

  • Lipophilicity : The chloro substituents likely increase lipophilicity (logP ~3.5 estimated) versus the ethoxy group (logP ~2.8), impacting membrane permeability .

Benzamide Derivatives with Ethoxyphenyl Groups ()

and list compounds with ethoxyphenyl-substituted benzamides, such as N-(4-ethoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (). These lack the thiophene-sulfonamide core but share the ethoxyphenyl motif.

Structural Divergence :

  • The target compound’s thiophene core and sulfonamide group differentiate it from benzamide-based analogs, which may exhibit distinct binding affinities or metabolic stability.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s sulfonamide group may require specialized sulfonation steps, unlike the Claisen-Schmidt route for T-IV analogs .
  • Biological Potential: Sulfonamide-thiophene hybrids are understudied; comparative studies with nitro (T-IV-H/I) or chloro () derivatives could reveal structure-activity relationships.
  • Data Limitations : Melting points, crystallinity, and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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